1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol
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Overview
Description
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol is a chemical compound with the molecular formula C14H20O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the 9th and 10th carbon atoms of the octahydrophenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the aromatic rings, resulting in the formation of the octahydro derivative. Subsequent hydroxylation of the 9th and 10th carbon atoms can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups using reagents like thionyl chloride (SOCl2) or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium dichromate (K2Cr2O7) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups on the compound can form hydrogen bonds with proteins, enzymes, and other biomolecules, affecting their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene-9,10-diol can be compared with other similar compounds, such as:
1,2,3,4,4A,9,10,10A-Octahydrophenanthrene: Lacks the hydroxyl groups, resulting in different chemical properties and reactivity.
Phenanthrene-9,10-diol: Contains hydroxyl groups but lacks the hydrogenated structure, leading to different stability and reactivity.
Dehydroabietic acid: A related compound with a similar polycyclic structure but different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of hydroxyl groups and hydrogenated phenanthrene structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
646068-56-6 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,2,3,4,4a,9,10,10a-octahydrophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H18O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1,3,5,7,10,12-16H,2,4,6,8H2 |
InChI Key |
MQGSIHKWQWHLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C(C3=CC=CC=C23)O)O |
Origin of Product |
United States |
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